molecular formula C21H23ClN2O3 B2566645 2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 1005292-70-5

2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B2566645
CAS No.: 1005292-70-5
M. Wt: 386.88
InChI Key: RPTJLRYIDYWICO-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide features a tetrahydroquinoline core substituted at the 1-position with a 2-methylpropanoyl (isobutyryl) group and at the 6-position with an acetamide moiety bearing a 4-chlorophenoxy side chain. Its molecular formula is C₂₂H₂₃ClN₂O₃ (calculated molecular weight: 410.88 g/mol) based on structural analogs described in .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-14(2)21(26)24-11-3-4-15-12-17(7-10-19(15)24)23-20(25)13-27-18-8-5-16(22)6-9-18/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTJLRYIDYWICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of 4-chlorophenoxy acetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.

    Synthesis of tetrahydroquinoline derivative: This involves the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions.

    Coupling reaction: The final step involves coupling the 4-chlorophenoxy acetic acid with the tetrahydroquinoline derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroisoquinoline/Tetrahydroquinoline Family

Key Observations:
  • Metabolic Stability : The isobutyryl group in the target compound may confer better metabolic stability compared to ester-containing analogs (e.g., 26a), which are prone to hydrolysis .

Comparison with Heterocyclic Acetamide Derivatives

Table 2: Heterocyclic Core and Functional Group Comparisons
Compound Name / ID Core Structure Key Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound Tetrahydroquinoline 4-Chlorophenoxy, Isobutyryl 410.88 Not reported; likely kinase or receptor modulation .
2-(4-Chlorophenoxy)-N-[1-(Thiophene-2-carbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]acetamide Tetrahydroquinoline 4-Chlorophenoxy, Thiophene-2-carbonyl ~404.3 (estimated) Enhanced electronic properties due to thiophene .
N-(2,3-Diphenylquinoxalin-6-yl)-2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)acetamide (4a) Quinoxaline-Pyrimidine Chlorophenyl, Cyano, Thioacetamide ~605.1 (estimated) Anticancer or antimicrobial (based on pyrimidine core) .
Goxalapladib (CAS-412950-27-7) 1,8-Naphthyridine Difluorophenyl, Trifluoromethyl, Piperidinyl 718.80 Atherosclerosis treatment (clinical candidate) .
Key Observations:
  • Functional Group Impact: The 4-chlorophenoxy group in the target compound and analog 4a may confer similar binding affinities, but the tetrahydroquinoline core likely alters pharmacokinetic profiles .

Patent-Based Derivatives and Therapeutic Potential

highlights 2-(4-chlorophenoxy)acetamide derivatives as ATF4 inhibitors for cancer therapy. Comparatively, analogs with ethynylazetidine groups (e.g., in ) exhibit higher molecular weights (~450–500 g/mol), which may limit bioavailability relative to the target compound .

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